Cas no 24302-35-0 (Phenol,4-(1-piperidinyl)-)

Phenol,4-(1-piperidinyl)- is a substituted phenolic compound featuring a piperidinyl group at the para position of the phenol ring. This structural configuration imparts unique chemical properties, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The presence of the piperidinyl moiety enhances its reactivity in nucleophilic substitution and condensation reactions, while the phenolic hydroxyl group allows for further functionalization. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard storage conditions and well-defined reactivity profile make it a reliable reagent for research and industrial applications requiring tailored aromatic derivatives.
Phenol,4-(1-piperidinyl)- structure
Phenol,4-(1-piperidinyl)- structure
Product Name:Phenol,4-(1-piperidinyl)-
CAS No:24302-35-0
MF:C11H15NO
MW:177.242902994156
CID:287443
PubChem ID:90452
Update Time:2025-10-15

Phenol,4-(1-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(1-piperidinyl)-
    • 4-(1-piperidinyl)Phenol
    • 4-(piperidin-1-yl)phenol
    • p-Piperidinophenol
    • 4-piperidinophenol
    • 4-piperidin-1-ylphenol
    • 1-(4-hydroxyphenyl)piperidine
    • 24302-35-0
    • EN300-8187465
    • FJTDDUIPUAXKSP-UHFFFAOYSA-N
    • EINECS 246-138-7
    • SCHEMBL2947895
    • FT-0760791
    • DTXSID50947138
    • CHEMBL202182
    • NS00050647
    • Inchi: 1S/C11H15NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4-7,13H,1-3,8-9H2
    • InChI Key: FJTDDUIPUAXKSP-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)N1CCCCC1

Computed Properties

  • Exact Mass: 177.11545
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47

Phenol,4-(1-piperidinyl)- Pricemore >>

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